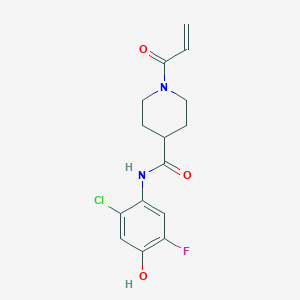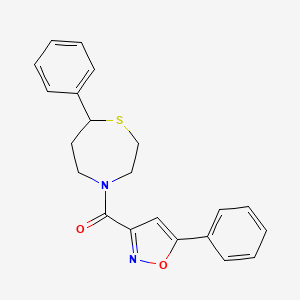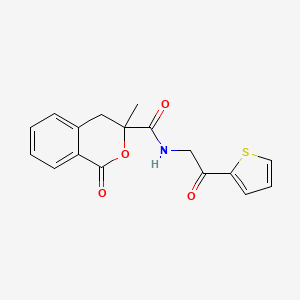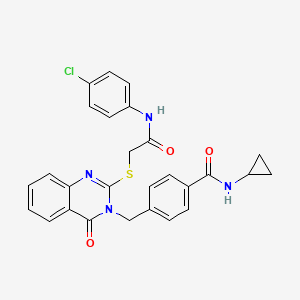
Tert-butyl (1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl (1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-2-yl)carbamate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature .Scientific Research Applications
Synthesis and Characterization
Tert-butyl (1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-2-yl)carbamate has been explored in various synthetic and characterization studies. For instance, its derivatives have been synthesized and characterized through spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, with structures further confirmed by single-crystal XRD data (Sanjeevarayappa et al., 2015). These studies provide a foundational understanding of the compound's structural and chemical properties, facilitating further research into its applications.
Photoredox-Catalyzed Reactions
Research has also been conducted on the use of this compound in photoredox-catalyzed reactions. A study demonstrated the compound's role in a photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new cascade pathway for assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022). This highlights its potential in facilitating complex organic transformations.
Biological Evaluation
The compound and its derivatives have been evaluated for biological activity, including antibacterial and anthelmintic properties. Despite exhibiting moderate antibacterial and anthelmintic activity, these evaluations contribute to understanding the compound's potential in therapeutic applications (Sanjeevarayappa et al., 2015).
Process Development and Synthesis
Further research has focused on the process development and pilot-plant synthesis of derivatives of this compound. A practical and scalable synthesis approach was described, showcasing the compound's role in the manufacture of pharmaceutical agents targeting lymphocyte function-associated antigen 1 (Li et al., 2012). This underscores its importance in drug development and chemical synthesis.
Novel Derivatives and Activities
Novel derivatives of the compound have been synthesized, exhibiting mosquito-larvicidal and antibacterial activities. Such studies indicate the compound's versatility and potential in developing new chemical entities with significant biological activities (Castelino et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
tert-butyl N-[1-oxo-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N5O3/c1-11(23-15(27)28-16(2,3)4)14(26)25-7-5-24(6-8-25)13-9-12(17(18,19)20)21-10-22-13/h9-11H,5-8H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHRFTYUXJUTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2594071.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594072.png)
![2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline](/img/structure/B2594073.png)
![2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2594074.png)
![5,6-Dihydrobenzo[c]acridine](/img/structure/B2594076.png)

![(2Z)-N-(2,3-dimethylphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2594078.png)
![(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2594079.png)



![6-(azepan-1-ylsulfonyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2594084.png)

![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594088.png)
